molecular formula C20H17N B3050316 Benzenamine, 4-ethenyl-N,N-diphenyl- CAS No. 25069-74-3

Benzenamine, 4-ethenyl-N,N-diphenyl-

Cat. No. B3050316
CAS RN: 25069-74-3
M. Wt: 271.4 g/mol
InChI Key: BGGDZDRRHQTSPV-UHFFFAOYSA-N
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Description

“Benzenamine, 4-ethenyl-N,N-diphenyl-” is an organic compound with the molecular formula C20H17N . It is a derivative of benzenamine, also known as aniline, which is an aromatic amine .


Molecular Structure Analysis

The molecular structure of “Benzenamine, 4-ethenyl-N,N-diphenyl-” consists of a benzene ring attached to an ethenyl group and two phenyl groups through an amine linkage . The structure is characterized by conjugated π bonds, which are typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzenamine, 4-ethenyl-N,N-diphenyl-” are not fully detailed in the available resources. It has a molecular weight of 271.36 . More specific properties such as melting point, boiling point, and density are not provided .

Scientific Research Applications

  • Cytochrome P450 Induction and Half-life Studies

    • Benzenamine derivatives, such as pentabromo diphenyl ether, have been studied for their interaction with cytochrome P450 enzymes. Research shows that these compounds can induce cytochrome P450 activity, leading to changes in enzymatic activities related to metabolism and detoxification in rats (von Meyerinck et al., 1990).
  • Dopamine Transporter Inhibition and Potential Therapeutic Applications

    • Benzenamine analogs, such as 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines, have been synthesized and evaluated for their ability to bind to the dopamine transporter (DAT) and inhibit dopamine uptake. These compounds have potential applications as extended-release therapeutic agents for cocaine abuse (Lewis et al., 1999).
  • Neuroleptic Activity and Drug Design

    • A novel series of benzamides of N,N-disubstituted ethylenediamines, including derivatives of benzenamine, were designed and synthesized as potential neuroleptics. These compounds were evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating a good correlation between structure and activity and potential applications in psychosis treatment (Iwanami et al., 1981).
  • Benzodiazepine Receptor Activity and Anti-Inflammatory Properties

    • Certain benzenamine derivatives have been studied for their interaction with peripheral benzodiazepine receptors and their potential anti-inflammatory effects. Research indicates that these compounds can inhibit oedema formation, demonstrating an in vivo anti-inflammatory property (Torres et al., 1999).
  • Antifungal and Dermatophytosis Treatment

    • Benzenamine derivatives, such as butenafine hydrochloride (a novel antifungal agent of the benzylamine class), have shown excellent efficacy against dermatophytosis when applied topically. They have fungicidal activity and long retention in the skin after application, indicating their potential use in treating skin fungal infections (Arika et al., 1990).
  • Corticotropin-Releasing Factor 1 Receptor Antagonism

    • Benzimidazole derivatives, designed based on the structure of benzenamine, have been synthesized and evaluated as potential corticotropin-releasing factor 1 (CRF1) receptor antagonists. These compounds, including one with potent binding activity against a human CRF1 receptor, have potential applications in drug discovery research related to stress and anxiety disorders (Mochizuki et al., 2016).

Safety and Hazards

The safety and hazards associated with “Benzenamine, 4-ethenyl-N,N-diphenyl-” are not explicitly mentioned in the available resources. It’s crucial to handle all chemical substances with appropriate safety measures, and Material Safety Data Sheets (MSDS) should be consulted when available .

properties

IUPAC Name

4-ethenyl-N,N-diphenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N/c1-2-17-13-15-20(16-14-17)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-16H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGDZDRRHQTSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

78099-29-3
Details Compound: Benzenamine, 4-ethenyl-N,N-diphenyl-, homopolymer
Record name Benzenamine, 4-ethenyl-N,N-diphenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78099-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10446556
Record name Benzenamine, 4-ethenyl-N,N-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diphenyl-4-vinylaniline

CAS RN

25069-74-3
Record name Benzenamine, 4-ethenyl-N,N-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

19 g of methylphosphonium bromide is suspended in dried THF under protective gas, and 6 g of potassium tert-butoxide are added in portions at 0° C. An immediate colour change to orange occurs. 14 g of N,N-diphenyl-p-aminobenzaldehyde are added to the reaction solution at 0° C. The mixture is warmed to room temperature and stirred for a further 20 hours. The solvent is stripped off in vacuo, the residue is taken up in dichloromethane, and the solution is extracted with water dried over magnesium sulfate, filtered, and the solvent is stripped off in vacuo.
Name
methylphosphonium bromide
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Thereafter, 20 g (0.066 mol) of 4-(diphenylamino)benzaldehyde (1) dissolved in 40 ml of THF was charged into the dropping funnel, and was gradually added dropwise to the mixture. After the addition, a reaction was caused at room temperature for 2 hours. Then, 70 ml of water was added thereto. The product was extracted with ethyl acetate, and the extract was washed with water until neutralized. The organic phase was dried, concentrated and then purified by column chromatography. Pale yellow crystals of 4-(diphenylamino)styrene (3) (16 g, yield: 89%) was obtained.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

19 g (53 mmol) of methyltriphenylphosphonium bromide [1779-49-3] are suspended in dried THF under protective gas, and 6 g (53 mmol) of potassium tert-butoxide are added in portions at 0° C.; an immediate colour change to orange occurs. 14 g (51.2 mmol) of N,N-diphenyl-p-aminobenzaldehyde [4181-05-9] are added to the reaction solution at 0° C. The mixture is warmed to room temperature and stirred for a further 20 h. The solvent is stripped off in vacuo, the residue is taken up in dichloromethane, the solution is extracted with water, dried over magnesium sulfate, filtered, and the solvent is stripped off in vacuo. The yellow oil obtained is chromatographed over silica gel, giving 12 g (44 mmol) (86%) of a white solid having a purity of 99.5%.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
19 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
86%

Synthesis routes and methods IV

Procedure details

To a mixture of 4-(diphenylamino)benzaldehyde (20.06 g, 73 mmol, Fluka Chemical Co., Milwaukee, Wis.), methyltriphenyl phosphonium bromide (26.22 g, 73 mmol) and dry tetrahydrofuran (450 mL) under nitrogen was added a 1M solution of potassium t-butoxide in tetrahydrofuran (80 mL, 80 mmol) over 5 minutes. The mixture was stirred for 17 hours at room temperature. Water (400 mL) was added and the tetrahydrofuran was removed under reduced pressure. The mixture was extracted with ether, and the combined organic layers were dried over MgSO4 and concentrated under vacuum. The crude solid was purified by column chromatography on silica gel using a 50/50 mixture of methylene chloride and hexane to give a yellow solid that was further recrystallized once from hexane (15.37 g, 78%).
Quantity
20.06 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
26.22 g
Type
catalyst
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

In a two necked flask, under argon atmosphere, 22.18 g (54.87 mmol) of methyl(triphenyl)phosphonium iodide are dissolved in 100 mL of freshly distilled tetrahydrofuran (THF). After the mixture is cooled to the temperature of 0° C., 1.5 eq. (6.16 g) of potassium tert-butoxide are incorporated. After 30 min of stirring at 0° C., a solution of 4-(N,N-diphenylamino)-benzaldehyde (10 g, 36.80 mmol) in 30 mL of THF is added to the mixture, drop by drop. The temperature of the medium is then left to return to ambient temperature and the stirring continued for 4 additional hours. The medium is then hydrolysed with a saturated sodium carbonate solution then extracted in dichloromethane. The organic phase is washed successively with water, a saturated NaCl solution then dried on Na2SO4. After filtration and evaporation, the crude product is purified on chromatography column on silica [eluent—hexane/ethyl ether: 80/20].
Quantity
22.18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.16 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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